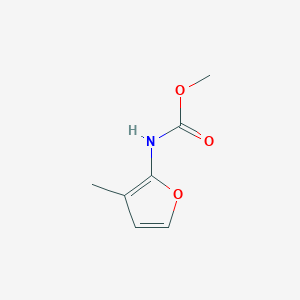![molecular formula C9H13NS B1422530 4-[2-(Methylsulfanyl)ethyl]aniline CAS No. 233772-17-3](/img/structure/B1422530.png)
4-[2-(Methylsulfanyl)ethyl]aniline
Descripción general
Descripción
“4-[2-(Methylsulfanyl)ethyl]aniline” is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 . It is also known by its common name "4-[2-(Methylsulfanyl)ethyl]aniline" .
Molecular Structure Analysis
The molecular structure of “4-[2-(Methylsulfanyl)ethyl]aniline” consists of a benzene ring (aniline) with a methylsulfanyl ethyl group attached to it . The InChI key for this compound is UZSOOSNDONDRKM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-[2-(Methylsulfanyl)ethyl]aniline” has a predicted density of 1.079±0.06 g/cm3 and a predicted boiling point of 307.2±25.0 °C . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Spectroscopic Investigations
- Spectroscopic Analysis : The compound 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, closely related to 4-[2-(Methylsulfanyl)ethyl]aniline, has been synthesized and analyzed using FT–IR and UV–Vis spectroscopy. This research demonstrates the use of these techniques in understanding the molecular geometry and electronic properties of such compounds (Ceylan et al., 2016).
Chemical Synthesis and Characterization
- Synthesis of Derivatives : A study describes the high-yield synthesis of 4H-1,4-Benzothiazine-1,1-dioxide derivatives using 2-(methylsulfanyl)aniline as a starting material. This demonstrates the compound’s utility in the synthesis of complex organic structures (Montis et al., 2008).
Material Science and Polymer Studies
- Electroactive Polymer Films : Research into electrically conducting polymers has utilized compounds similar to 4-[2-(Methylsulfanyl)ethyl]aniline. These studies involve the development of hexagonally self-assembled nanostructures of polyaniline, showing the compound's potential in material science applications (Tiitu et al., 2004).
Corrosion Inhibition
- Corrosion Inhibition : A related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has been synthesized and its effectiveness as a corrosion inhibitor for mild steel in acidic solutions has been investigated. This highlights its potential application in industrial corrosion protection (Daoud et al., 2014).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structure of 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, a structurally related compound, has been examined. This research is significant for understanding the molecular interactions and hydrogen bonding in such compounds (Richards et al., 2015).
Safety And Hazards
The safety information for “4-[2-(Methylsulfanyl)ethyl]aniline” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may be harmful if absorbed through the skin . It is recommended to use personal protective equipment as required and to handle the compound in a well-ventilated area .
Propiedades
IUPAC Name |
4-(2-methylsulfanylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSOOSNDONDRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylsulfanyl)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



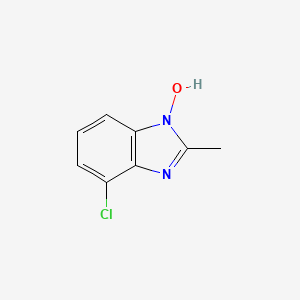
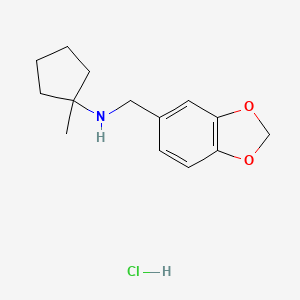
![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)
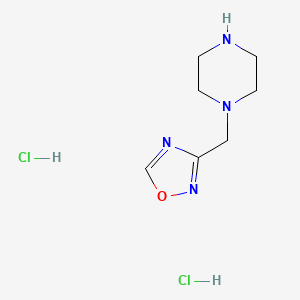
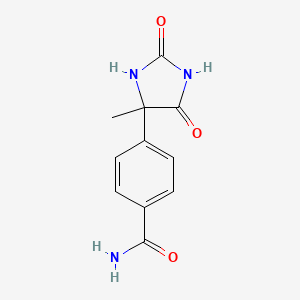
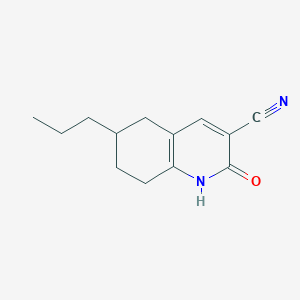
![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
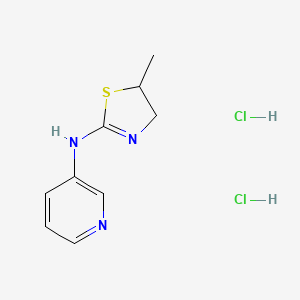
![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)


